molecular formula C13H12N2O5 B108400 Pht-Gly-Beta-Ala-Oh CAS No. 17896-84-3

Pht-Gly-Beta-Ala-Oh

Cat. No. B108400
CAS RN: 17896-84-3
M. Wt: 276.24 g/mol
InChI Key: QEFDVIRGCVDRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Pht-Gly-Beta-Ala-Oh, while not explicitly detailed in the provided papers, appears to be a peptide or peptide-like molecule based on the context of the research. Peptides are short chains of amino acid monomers linked by peptide bonds and are an essential part of many biological processes. The sequence suggests the presence of phenylthio (Pht), glycine (Gly), and beta-alanine (Beta-Ala) residues. The "Oh" likely indicates a hydroxyl group, which could be part of the peptide's structure or a functional group on one of the amino acids.

Synthesis Analysis

The synthesis of peptides with sequences similar to Pht-Gly-Beta-Ala-Oh can involve the condensation of protected tripeptide units, as seen in the synthesis of a nonapeptide with an Ala–(HO)Gly–Ala sequence . This method allows for the formation of longer peptide chains while protecting functional groups that might otherwise react undesirably during the synthesis process.

Molecular Structure Analysis

The molecular structure of peptides is crucial in determining their properties and functions. For instance, the nonapeptide mentioned in the first paper has a disordered structure in DMSO and water, as indicated by 1H NMR and CD spectral data . The structure of peptides can influence their ability to form complexes, such as the 1:3 complex with iron(III) observed in the same study .

Chemical Reactions Analysis

Peptides can participate in various chemical reactions, including complexation with metals. The nonapeptide with the Ala–(HO)Gly–Ala sequence forms a chiral complex with iron(III), which is evidenced by its characteristic CD spectrum . The alanine residues in the sequence influence the hydroxamate groups, which are crucial for the complexation with iron(III) .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides can be influenced by their sequence and structure. For example, the fluorogenic peptide Dns-Gly-(p-NO2)Phe-beta Ala is designed to be a specific substrate for neutral endopeptidase 24.11, with its cleavage leading to an increase in fluorescence . The replacement of Gly4 with beta-alanine in this peptide eliminates residual sensitivity towards angiotensin-converting enzyme, demonstrating how modifications in peptide sequences can alter their properties and specificity .

Additionally, the synthesis and self-assembly of metallopolymer-peptide conjugates containing a beta-sheet forming Gly-Ala-Gly-Ala tetrapeptide segment show that the peptide's ability to form beta-sheets can drive the self-assembly of the conjugates, affecting their physical state and potential applications . The phase separation between peptide and polyferrocenylsilane domains in the solid state and the formation of a fibrous network in toluene are examples of how peptide sequences can influence the material properties of conjugates .

Scientific Research Applications

N.M.R. Studies on Myelin Basic Protein Peptides

Nuclear Magnetic Resonance (N.M.R.) studies have provided detailed insights into the structure and conformation of peptides similar to "Pht-Gly-Beta-Ala-Oh." For instance, research on myelin basic protein peptides, including the encephalitogenic peptides comprising sequences like Gly-Ala, has revealed their preferential stacking and interactions essential for biological activity. These studies suggest conformational preferences that could be consistent with biological activity, highlighting the importance of peptide structure in their function (Margetson et al., 1980).

Specific Substrates for Enzyme Studies

Research has also focused on developing specific substrates for enzymes, such as neutral endopeptidase 24.11, which is involved in the degradation of enkephalins and atrial natriuretic peptides. Novel fluorogenic peptides, including sequences similar to "Pht-Gly-Beta-Ala-Oh," have been synthesized for this purpose, providing tools for enzymatic assays and contributing to our understanding of enzyme specificity and activity (Goudreau et al., 1994).

Conformational Studies of Amino Acids and Peptides

Conformational studies of amino acids and peptides, including the Gly and Ala residues, have been conducted to understand their role in unfolding and folding processes of proteins. This research is particularly relevant for understanding diseases like Alzheimer's, where peptide misfolding plays a crucial role. The studies provide insights into the hydrogen abstraction reactions by radicals and their impact on amino acid residues, offering a basis for understanding protein stability and structure (Owen et al., 2012).

Peptide Libraries for Ligand Identification

Peptide libraries have been utilized to identify ligands for various receptors, including antibodies. By expressing millions of different peptides, researchers have been able to find compounds that bind with high affinity to specific targets, demonstrating the utility of peptides in drug discovery and molecular biology (Cwirla et al., 1990).

Implications for Drug Delivery and Stability

The hydrolysis of peptide esters, including those similar to "Pht-Gly-Beta-Ala-Oh," in human serum has been studied to understand their stability and potential as drug delivery mechanisms. Such research is crucial for designing peptide-based drugs with optimal delivery characteristics and stability in biological systems (Cho & Haynes, 1985).

Safety And Hazards

The safety data sheet for Pht-Gly-Beta-Ala-Oh indicates that it is for research and development use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c16-10(14-6-5-11(17)18)7-15-12(19)8-3-1-2-4-9(8)13(15)20/h1-4H,5-7H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFDVIRGCVDRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325641
Record name Pht-Gly-Beta-Ala-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pht-Gly-Beta-Ala-Oh

CAS RN

17896-84-3
Record name 17896-84-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pht-Gly-Beta-Ala-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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